molecular formula C19H17ClN2O5S B2430990 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide CAS No. 1207061-26-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide

Cat. No. B2430990
CAS RN: 1207061-26-4
M. Wt: 420.86
InChI Key: IWMPFYQFCPKQJN-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O5S and its molecular weight is 420.86. The purity is usually 95%.
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Scientific Research Applications

Bioisosteric Replacement Studies

In bioisosteric replacement studies, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide have been identified as potent KCNQ2 openers, which are significant in neuronal activity regulation. Specifically, N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide was found to be highly potent, indicating the potential of similar compounds in neurological applications (Wu et al., 2004).

Synthesis and Biological Activity

The synthesis of similar acrylamide derivatives has been explored, leading to the development of compounds with promising antibacterial activities. These studies contribute to the understanding of the antimicrobial potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide and its analogs (Patel & Dhameliya, 2010).

Macroporous Silica Modification

This compound and its derivatives have been utilized in modifying macroporous silica for potential application as chiral stationary phases. This application is important in chromatographic separations, highlighting the compound's relevance in analytical chemistry (Tian et al., 2010).

Antitubercular Scaffold

Derivatives of this compound have been synthesized and evaluated as anti-tubercular agents. This illustrates the compound's potential in the development of new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).

Anti-Inflammatory Activity

Acrylamide derivatives, including those similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide, have been synthesized and tested for their anti-inflammatory activity. This indicates the potential of these compounds in the treatment of inflammatory diseases (Kalsi et al., 1990).

Antimicrobial and Anti-Proliferative Activities

The compound and its analogs have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This suggests their potential use in the treatment of infectious diseases and cancer (Mansour et al., 2020).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c20-15-5-4-14(11-16(15)22-8-1-9-28(22,24)25)21-19(23)7-3-13-2-6-17-18(10-13)27-12-26-17/h2-7,10-11H,1,8-9,12H2,(H,21,23)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMPFYQFCPKQJN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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